molecular formula C22H26FNO4 B11223543 1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one

1-(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one

Cat. No.: B11223543
M. Wt: 387.4 g/mol
InChI Key: GNLLWSNBQLVOIS-UHFFFAOYSA-N
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Description

1-{1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}butan-1-one is a complex organic compound with a molecular formula of C23H29NO4F. This compound is characterized by its unique structure, which includes a fluorophenoxy group, a tetrahydroisoquinoline core, and a butanone moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}butan-1-one typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: The initial step involves the synthesis of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorophenoxy Group: The next step involves the introduction of the fluorophenoxy group. This can be done through nucleophilic substitution reactions, where a fluorophenol reacts with a suitable leaving group on the tetrahydroisoquinoline core.

    Attachment of the Butanone Moiety: The final step involves the attachment of the butanone moiety. This can be achieved through various methods, including Friedel-Crafts acylation or other carbonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}butan-1-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-{1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}butan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}butan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[(4-Chlorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}butan-1-one
  • 1-{1-[(4-Methoxyphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}butan-1-one

Uniqueness

1-{1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}butan-1-one is unique due to the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C22H26FNO4

Molecular Weight

387.4 g/mol

IUPAC Name

1-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one

InChI

InChI=1S/C22H26FNO4/c1-4-5-22(25)24-11-10-15-12-20(26-2)21(27-3)13-18(15)19(24)14-28-17-8-6-16(23)7-9-17/h6-9,12-13,19H,4-5,10-11,14H2,1-3H3

InChI Key

GNLLWSNBQLVOIS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)F)OC)OC

Origin of Product

United States

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